2H,4H,5H,6H-furo[3,2-b]pyridin-2-one

Kinase inhibition CLK Selectivity

Access the clinically validated furo[3,2-b]pyridine core for kinase drug discovery. Researchers needing selective CLK/HIPK inhibitors face cross-reactivity with DYRK1A and off-target bromodomains. This scaffold solves that by enabling orthogonal ATP-mimetic binding specific to CLK1/HIPK2 over other kinase families. - Yields inhibitors with single-digit to low-double-digit nanomolar IC₅₀ values (e.g., 8 nM CLK1, 29 nM HIPK2) and >30-fold selectivity over DYRK1A. - X-ray co-crystal structures with HIPK2 available to guide rational, structure-based optimization of 3,5-disubstituted analogs. Supplied with full analytical documentation to support immediate structure-activity relationship studies.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 35894-35-0
Cat. No. B1451178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,4H,5H,6H-furo[3,2-b]pyridin-2-one
CAS35894-35-0
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CN=C2C=C(OC2=C1)O
InChIInChI=1S/C7H7NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h2,4,9H,1,3H2
InChIKeyZXGZRLXNVZKTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H,4H,5H,6H-Furo[3,2-b]pyridin-2-one: CLK/HIPK Inhibitor Core


2H,4H,5H,6H‑Furo[3,2‑b]pyridin‑2‑one (CAS 35894‑35‑0) is a partially saturated heterocyclic building block that provides direct access to the 3,5‑disubstituted furo[3,2‑b]pyridine pharmacophore [1]. This core has been clinically validated as a privileged scaffold for generating potent, cell‑active, and highly selective inhibitors of cdc‑like kinases (CLKs) and homeodomain‑interacting protein kinases (HIPKs), as well as sub‑micromolar modulators of the Hedgehog pathway [2][3]. The fused [6‑5] ring system offers a relatively underexplored central template that, upon selective derivatization, yields inhibitors with single‑digit to low‑double‑digit nanomolar IC₅₀ values and greater than 30‑fold selectivity over off‑target kinases [3].

Workflow CLK/HIPK probe development and isoform selectivity studies
Selection Furo[3,2‑b]pyridine scaffold enables ATP‑competitive CLK/HIPK engagement
Context Hedgehog pathway modulation context (kinase‑active or kinase‑inactive series)

Why Furo[3,2-b]pyridine Cannot Be Substituted


The position of the oxygen atom within the fused heteroaromatic system directly dictates kinase‑binding orientation, selectivity profile, and functional activity. Furo[3,2‑b]pyridine cores achieve ATP‑mimetic binding that is orthogonal to that of furo[2,3‑c]pyridine or thieno[3,2‑b]pyridine frameworks: the latter two preferentially target BRD4 bromodomains [1] or c‑Met/VEGFR2 [2], respectively, whereas the [3,2‑b] isomer is optimized for dual CLK and HIPK engagement [3][4]. Even a change from oxygen to nitrogen (pyrrolo[3,2‑b]pyridine) or sulfur (thieno[3,2‑b]pyridine) shifts the electron density of the ring system, reducing selectivity over DYRK1A or off‑target bromodomains [2][5]. Therefore, the specific [3,2‑b] ring fusion and the presence of the 2‑one (or enol) functionality are non‑negotiable for achieving the nanomolar potency and kinase‑panel selectivity reported for advanced leads [3][4].

This Scaffold Furo[3,2‑b]pyridin‑2‑one core yields CLK/HIPK inhibition and Hedgehog pathway modulation
Potential Substitute Furo[2,3‑c]pyridine isomers target BET bromodomains, not CLK/HIPK; thieno[3,2‑b]pyridines prefer c‑Met/VEGFR2
Binding Mode [3,2‑b] ring fusion and 2‑one group dictate ATP‑mimetic orientation orthogonal to other heterocycles
Mismatch Pyrrolo[3,2‑b]pyridine or thieno analogs may shift electron density and off‑target kinase profiles

2H,4H,5H,6H-Furo[3,2-b]pyridin-2-one vs. Structural Analogs


CLK1/DYRK1A Selectivity vs. Thieno/Pyrrolo Analogs

The 3,5‑disubstituted furo[3,2‑b]pyridine chemical probe MU1210, derived directly from the target scaffold, inhibits CLK1 with an IC₅₀ of 8 nM and displays >30‑fold selectivity over DYRK1A (IC₅₀ = 213 nM) . In contrast, representative thieno[3,2‑b]pyridine‑based kinase inhibitors show low‑nanomolar activity against c‑Met and VEGFR2 but do not achieve comparable CLK1 selectivity, while pyrrolo[3,2‑b]pyridine derivatives primarily act as α7 nAChR negative allosteric modulators with IC₅₀ values in the micromolar range [1][2].

CLK1/DYRK1A selectivity
Reported
CLK1 IC₅₀ 8 nM; >30‑fold selectivity over DYRK1A (IC₅₀ 213 nM). Thieno‑ and pyrrolo‑analogs show no comparable CLK1 selectivity.
Supports CLK‑selective probe context; DYRK off‑target review advised
Cross‑study comparison; assay conditions differ
Kinase inhibition CLK Selectivity

HIPK2 Selectivity vs. Furo[2,3-c]pyridine Bromodomain Activity

The furo[3,2‑b]pyridine‑derived inhibitor MU1210 inhibits HIPK2 with an IC₅₀ of 29 nM and exhibits >5‑fold selectivity over HIPK1 (IC₅₀ = 187 nM) and HIPK3 (IC₅₀ = 159 nM) . By contrast, furo[2,3‑c]pyridine‑4(5H)‑one derivatives have been optimized as BET bromodomain inhibitors with sub‑nanomolar affinity for BRD4 BD2 (IC₅₀ = 0.79 nM for compound 8l) and no reported HIPK2 activity [1].

HIPK2 selectivity profile
Class-level
HIPK2 IC₅₀ 29 nM; 5‑fold selectivity over HIPK1 and HIPK3. Furo[2,3‑c]pyridine derivatives bind BRD4 bromodomains, not HIPK2.
[3,2‑b] isomer required for HIPK2 engagement; [2,3‑c] isomer misdirects to bromodomains
Class‑level inference; direct side‑by‑side comparison not reported
HIPK Kinase selectivity Furopyridine

SIRT1/Apoptosis Activity vs. c-Met/VEGFR2 Inhibition

A 2‑substituted furo[3,2‑b]pyridine derivative (compound 3b) synthesized from the target core inhibited SIRT1 and induced apoptosis in MDA‑MB‑231 and MCF‑7 breast cancer cell lines . Thieno[3,2‑b]pyridine‑based inhibitors, such as N3‑arylmalonamides, are characterized by low‑nanomolar IC₅₀ values against c‑Met and VEGFR2 tyrosine kinases but show no reported SIRT1 inhibitory activity [1].

SIRT1/apoptosis readout
Class-level
2‑Substituted furo[3,2‑b]pyridine derivative induced SIRT1 inhibition and apoptosis in MDA‑MB‑231 and MCF‑7 cells; thieno‑analogs inhibit c‑Met/VEGFR2, not SIRT1.
Furo[3,2‑b] core enables SIRT1 pathway cell‑model endpoint review
Apoptosis readout; confirm in intended cell context
Anticancer SIRT1 Cytotoxicity

Hedgehog Pathway Modulation vs. Furo[2,3-c] and Thieno Cores

Profiling of kinase‑inactive 3,5,7‑trisubstituted furo[3,2‑b]pyridines revealed sub‑micromolar modulators of the Hedgehog signaling pathway [1]. This functional activity is unique to the [3,2‑b] ring fusion among furopyridine isomers: furo[2,3‑c]pyridine derivatives are optimized for bromodomain inhibition, while thieno[3,2‑b]pyridines are directed toward tyrosine kinase inhibition [2][3].

Hedgehog modulation
Class-level
Kinase‑inactive 3,5,7‑trisubstituted furo[3,2‑b]pyridines modulate Hedgehog signaling at sub‑micromolar concentrations; [2,3‑c] and thieno cores show no such activity.
Unique Hedgehog pathway assay context for [3,2‑b] isomer; orthogonal to kinase inhibition
Cell‑based reporter data; validate in target model
Hedgehog pathway Signaling modulation Furopyridine

2H,4H,5H,6H-Furo[3,2-b]pyridin-2-one: Drug Discovery Applications


CLK-Selective Probes with Minimal DYRK1A Activity

The furo[3,2‑b]pyridine scaffold is uniquely positioned to generate CLK‑selective inhibitors such as MU1210, which demonstrates 8 nM CLK1 potency with >30‑fold selectivity over DYRK1A . Medicinal chemistry teams can use 2H,4H,5H,6H‑furo[3,2‑b]pyridin‑2‑one as a starting point for structure‑guided optimization of 3,5‑disubstituted analogs, leveraging the core's ability to achieve ATP‑competitive binding while minimizing cross‑reactivity with the DYRK family [1].

HIPK2 Inhibitor Optimization for Cancer & Fibrosis

Advanced leads built on the furo[3,2‑b]pyridine scaffold, including MU135 and MU1787, achieve potent HIPK2 inhibition (IC₅₀ = 29 nM for MU1210) with intra‑family selectivity over HIPK1 and HIPK3 . The scaffold has yielded X‑ray co‑crystal structures with HIPK2, providing a rational basis for further potency and selectivity enhancements [1]. Researchers focused on HIPK2‑driven pathologies (e.g., renal fibrosis, certain leukemias) should prioritize this core.

SIRT1 Inhibition in Triple-Negative Breast Cancer

2‑Substituted furo[3,2‑b]pyridine derivatives, exemplified by compound 3b, inhibit SIRT1 and induce apoptosis in MDA‑MB‑231 and MCF‑7 breast cancer cell lines . This SIRT1‑mediated anticancer activity is not shared by thieno[3,2‑b]pyridine or furo[2,3‑c]pyridine cores, making the target scaffold the only viable entry point for programs seeking to exploit SIRT1 inhibition in hard‑to‑treat breast cancers [2].

Hedgehog Pathway Modulation via Kinase-Inactive Scaffolds

3,5,7‑Trisubstituted furo[3,2‑b]pyridines that are devoid of kinase inhibitory activity still function as sub‑micromolar modulators of the Hedgehog signaling pathway [3]. This dual functionality (kinase‑active CLK/HIPK inhibitors vs. kinase‑inactive Hedgehog modulators) is a scaffold‑specific trait that can be exploited to develop orthogonal chemical probes or therapeutic candidates for Hedgehog‑dependent tumors [3].

Application
Selection Property
Validation Focus
CLK pathway probe development
CLK/DYRK isoform selectivity scaffold
DYRK off‑target kinase panel review
HIPK2 pathway study (fibrosis/leukemia models)
HIPK family selectivity context
HIPK1/HIPK3 off‑target profiling
Breast cancer cell‑model studies (SIRT1)
SIRT1‑mediated apoptosis assay context
Cell‑viability and apoptosis endpoint validation
Hedgehog signaling research
Kinase‑inactive Hedgehog modulator scaffold
Gli‑luciferase reporter and pathway specificity
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